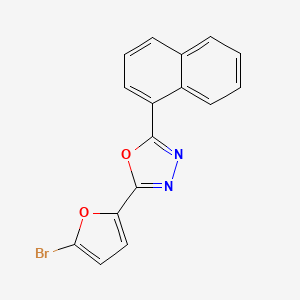
2-(5-Bromofuran-2-yl)-5-(naphthalen-1-yl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-BROMO-2-FURYL)-5-(1-NAPHTHYL)-1,3,4-OXADIAZOLE is a heterocyclic compound that contains a brominated furan ring, a naphthyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-BROMO-2-FURYL)-5-(1-NAPHTHYL)-1,3,4-OXADIAZOLE typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis or the Feist-Benary synthesis.
Bromination: The furan ring is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Formation of the Oxadiazole Ring: The oxadiazole ring can be formed through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives.
Coupling with Naphthyl Group: The final step involves coupling the brominated furan-oxadiazole intermediate with a naphthyl group using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(5-BROMO-2-FURYL)-5-(1-NAPHTHYL)-1,3,4-OXADIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the furan ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: LiAlH4, NaBH4
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 2-(5-BROMO-2-FURYL)-5-(1-NAPHTHYL)-1,3,4-OXADIAZOLE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-(5-BROMO-2-FURYL)-5-PHENYL-1,3,4-OXADIAZOLE: Similar structure but with a phenyl group instead of a naphthyl group.
2-(5-CHLORO-2-FURYL)-5-(1-NAPHTHYL)-1,3,4-OXADIAZOLE: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
2-(5-BROMO-2-FURYL)-5-(1-NAPHTHYL)-1,3,4-OXADIAZOLE is unique due to the presence of both a brominated furan ring and a naphthyl group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C16H9BrN2O2 |
|---|---|
Molecular Weight |
341.16 g/mol |
IUPAC Name |
2-(5-bromofuran-2-yl)-5-naphthalen-1-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C16H9BrN2O2/c17-14-9-8-13(20-14)16-19-18-15(21-16)12-7-3-5-10-4-1-2-6-11(10)12/h1-9H |
InChI Key |
ZVNKPBTXTHBGCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NN=C(O3)C4=CC=C(O4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B10978381.png)
![1-octyl-2-[(E)-2-phenylethenyl]-1H-benzimidazole](/img/structure/B10978383.png)
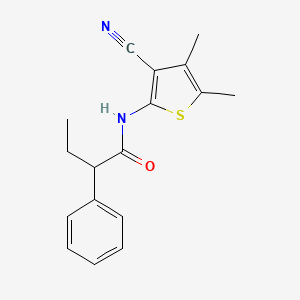
![2-[2-(naphthalen-1-ylmethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B10978397.png)

![3-(4-chlorobenzyl)-5-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole](/img/structure/B10978403.png)
![N-[3-(acetylamino)phenyl]-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide](/img/structure/B10978406.png)
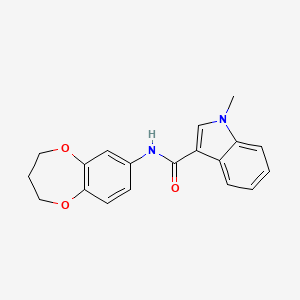
![N-[2-(trifluoromethyl)phenyl]pyrazine-2-carboxamide](/img/structure/B10978427.png)
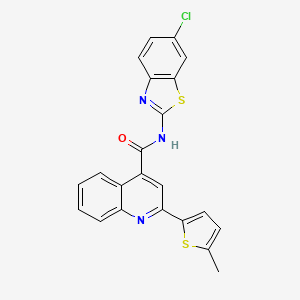
![N-(2,4-dimethylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B10978442.png)
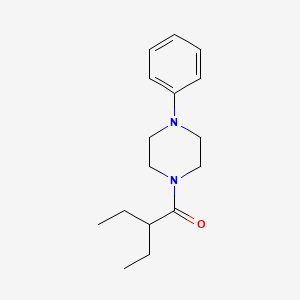
![4-chloro-N-[2-(3-chlorophenyl)ethyl]benzenesulfonamide](/img/structure/B10978454.png)
![5-Benzyl-2-{[(2-chloro-6-fluorophenyl)acetyl]amino}thiophene-3-carboxamide](/img/structure/B10978455.png)
